molecular formula C12H12O2 B1231117 5,8,11-Dodecatriynoic acid

5,8,11-Dodecatriynoic acid

Cat. No.: B1231117
M. Wt: 188.22 g/mol
InChI Key: SGEFOJVMNSQUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8,11-Dodecatriynoic acid (C₁₂H₁₄O₂) is a polyacetylenic fatty acid characterized by three conjugated triple bonds at positions 5, 8, and 11. It serves as a critical intermediate in organic synthesis, particularly for producing arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), a precursor to prostaglandins and leukotrienes . Synthesized via Grignard coupling of 1-bromo-2,5-hexadiyne and 5-hexynoic acid, its acetylenic structure allows selective hydrogenation to generate cis-olefins, making it indispensable for constructing long-chain polyunsaturated fatty acids (PUFAs) .

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

dodeca-5,8,11-triynoic acid

InChI

InChI=1S/C12H12O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h1H,3,6,9-11H2,(H,13,14)

InChI Key

SGEFOJVMNSQUFC-UHFFFAOYSA-N

SMILES

C#CCC#CCC#CCCCC(=O)O

Canonical SMILES

C#CCC#CCC#CCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Eicosa-5,8,11-trienoic Acid (20:3, n-9)

  • Structure : A 20-carbon PUFA with three double bonds (5,8,11) and an n-9 configuration.
  • Biological Role :
    • Induces hyperproliferation in epidermal cells, mimicking scaly dermatosis in mice models .
    • Acts as a competitive inhibitor of cyclooxygenase, influencing prostaglandin biosynthesis .
  • Biosynthesis : Derived from oleic acid (18:1, n-9) via elongation and desaturation under essential fatty acid (EFA)-deficient conditions . Elevated plasma levels of this acid correlate with EFA deficiency, reflected in a triene/tetraene ratio >0.4 .

5,8,11-Eicosatriynoic Acid (ETI, 20:3Δ⁵,⁸,¹¹)

  • Structure : A 20-carbon fatty acid with three triple bonds (5,8,11).
  • Biological Role :
    • Inhibits lipoxygenase, blocking leukotriene synthesis .
    • Triggers Ca²⁺ release from endoplasmic reticulum and mitochondria in renal cells at µM concentrations (EC₅₀ = 20 µM) .
  • Contrast with 5,8,11-Dodecatriynoic Acid: While both are acetylenic, ETI’s longer carbon chain (C20 vs. C12) and triple-bond positioning confer distinct metabolic effects, including Ca²⁺ modulation unrelated to cyclooxygenase/lipoxygenase pathways .

Arachidonic Acid (20:4, n-6)

  • Structure : A 20-carbon PUFA with four cis-double bonds (5,8,11,14).
  • Biosynthetic Link: 5,8,11-Dodecatriynoic acid is a precursor in arachidonic acid synthesis via selective hydrogenation of triple bonds .
  • Functional Contrast: Unlike 5,8,11-Dodecatriynoic acid, arachidonic acid is a substrate for cyclooxygenase and lipoxygenase, yielding pro-inflammatory mediators (e.g., prostaglandins, thromboxanes) .

Cis-8,11,14-Eicosatrienoic Acid (20:3, n-6)

  • Structure : A 20-carbon PUFA with double bonds at positions 8,11,14 (n-6 family).
  • Role in Inflammation: Precursor to pro-inflammatory eicosanoids; elevated levels are associated with liver cancer and skin aging .

Comparative Analysis Table

Compound Formula Chain Length Bond Type Key Functions Research Findings
5,8,11-Dodecatriynoic acid C₁₂H₁₄O₂ C12 Triple (5,8,11) Arachidonic acid synthesis intermediate Synthesized via Grignard coupling; used in selective hydrogenation .
Eicosa-5,8,11-trienoic acid C₂₀H₃₄O₂ C20 Double (5,8,11) EFA deficiency marker; inhibits cyclooxygenase Induces epidermal hyperplasia in mice ; elevated in EFA deficiency .
5,8,11-Eicosatriynoic acid C₂₀H₂₈O₂ C20 Triple (5,8,11) Lipoxygenase inhibitor; Ca²⁩ modulator Triggers Ca²⁺ release in renal cells (EC₅₀ = 20 µM) .
Arachidonic acid C₂₀H₃₂O₂ C20 Double (5,8,11,14) Prostaglandin precursor; pro-inflammatory Synthesized from 5,8,11-Dodecatriynoic acid via hydrogenation .

Key Research Findings

  • Biosynthetic Pathways: 5,8,11-Dodecatriynoic acid’s role in arachidonic acid synthesis highlights its utility in producing bioactive lipids, contrasting with eicosa-5,8,11-trienoic acid’s role as an EFA deficiency marker .
  • Enzyme Interactions: While 5,8,11-eicosatriynoic acid inhibits lipoxygenase, eicosa-5,8,11-trienoic acid blocks cyclooxygenase, illustrating divergent mechanisms in eicosanoid regulation .
  • Therapeutic Implications: ETI’s Ca²⁺-mobilizing effects in renal cells suggest non-canonical signaling roles beyond enzyme inhibition, unlike the synthetic utility of 5,8,11-Dodecatriynoic acid .

Q & A

Q. What is the standard synthetic route for 5,8,11-Dodecatriynoic Acid, and what are the critical reaction conditions?

The compound is synthesized via a Grignard coupling reaction. Key steps include:

  • Bromination : 2,5-hexadien-1-ol is treated with PBr₃ to yield 1-bromo-2,5-hexadiyne (53% yield, bp 40–43°C at 0.3 mm Hg) .
  • Coupling : 1-bromo-2,5-hexadiyne reacts with 5-hexynoic acid in THF using ethylmagnesium bromide and Cu⁺ catalysis. The reaction is conducted at 5°C to stabilize intermediates .
  • Purification : Distillation under reduced pressure is required due to the compound’s instability. Yield optimization requires strict temperature control (<10°C) and rapid processing to avoid decomposition .

Q. How is 5,8,11-Dodecatriynoic Acid utilized in synthesizing arachidonic acid derivatives?

The compound serves as a key intermediate in polyacetylene-based synthesis. For example:

  • Hydrogenation : Selective hydrogenation of its triple bonds generates cis-olefins, enabling the construction of arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid) .
  • Branching : Methyl-branched analogs are synthesized by modifying the Grignard reagent during coupling . This method avoids isomerization issues common in traditional Wittig reactions, improving stereochemical fidelity .

Advanced Research Questions

Q. What experimental evidence supports 5,8,11-Dodecatriynoic Acid as a lipoxygenase (LOX) inhibitor, and how do its effects vary across enzyme isoforms?

  • Inhibition selectivity : The compound inhibits 5- and 12-lipoxygenases (ID₅₀ = 24 μM and 340 μM, respectively) but does not block prostaglandin-endoperoxide synthase .
  • Mechanistic studies : In platelet assays, it suppresses 12-HETE formation by >90% at 50 μM, indicating competitive binding to the LOX active site .
  • Contradictions : While it inhibits leukotriene biosynthesis in mastocytoma cells (ID₅₀ = 5 μM) , it fails to block phorbol ester-induced PGE₂ synthesis in keratinocytes, suggesting cell-type-dependent effects .

Q. How can researchers resolve discrepancies in reported biological activities of 5,8,11-Dodecatriynoic Acid?

Contradictory findings arise from:

  • Concentration thresholds : Antioxidant effects (e.g., ROS scavenging) dominate at >100 μM, whereas LOX inhibition occurs at lower doses (24–50 μM) .
  • Model systems : In oocyte-cumulus complexes, 100 μM blocks meiosis via antioxidant action, not LOX inhibition , whereas in platelets, LOX inhibition is primary . Methodological recommendations :
  • Use dose-response curves to distinguish enzymatic vs. nonspecific effects.
  • Validate findings across multiple cell types (e.g., keratinocytes vs. mast cells) .

Q. What analytical methods are critical for characterizing 5,8,11-Dodecatriynoic Acid and its metabolites?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) resolves acetylene-rich intermediates .
  • Spectroscopy :
  • IR : Triple bond absorption at ~3240 cm⁻¹ (C≡CH stretch) .
  • NMR : Distinct peaks at δ 2.12 (terminal C≡CH) and δ 3.52–3.93 (CH₂Br and C≡C-CH₂-C≡C) .
    • Mass spectrometry : High-resolution MS confirms molecular ions (e.g., m/z 300.4 for C₂₀H₂₈O₂) and fragmentation patterns .

Data Contradictions and Methodological Challenges

Q. Why does 5,8,11-Dodecatriynoic Acid exhibit dual roles as a LOX inhibitor and antioxidant?

  • Structural features : Conjugated triple bonds enable radical scavenging, while the carboxylic acid group facilitates enzyme binding .
  • Experimental design :
  • LOX inhibition : Use low concentrations (<50 μM) and purified enzyme assays to minimize antioxidant interference .
  • Antioxidant assays : Measure ROS suppression via chemiluminescence (e.g., AAPH-induced radicals) at >100 μM .

Q. What are the stability challenges associated with 5,8,11-Dodecatriynoic Acid, and how can they be mitigated?

  • Instability factors : Light, heat, and oxygen accelerate decomposition, forming polymeric byproducts .
  • Best practices :
  • Store at -20°C under argon .
  • Use freshly distilled reagents and inert atmospheres during synthesis .
  • Monitor purity via TLC (hexane:ethyl acetate = 4:1) before critical experiments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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